molecular formula C23H44N2O5 B144088 Fluvirucin A1 CAS No. 137019-37-5

Fluvirucin A1

Cat. No. B144088
M. Wt: 428.6 g/mol
InChI Key: ZRJBXPCQRSLIKK-BDPAYSQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluvirucin A1 is a natural product that has been found to have potential therapeutic applications in the field of medicine. It is a member of the flavonol family of compounds and has been isolated from the fermentation broth of the Streptomyces sp. Fluvirucin A1 has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.

Mechanism Of Action

The mechanism of action of Fluvirucin A1 is not fully understood. However, it is believed to exert its anti-tumor effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, Fluvirucin A1 has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.

Biochemical And Physiological Effects

Fluvirucin A1 has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells. Furthermore, Fluvirucin A1 has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of Fluvirucin A1 is that it is a natural product, which makes it a potential candidate for drug development. Furthermore, it has been shown to exhibit a range of biological activities, which makes it a versatile compound for research purposes. However, the isolation and purification of Fluvirucin A1 from the fermentation broth can be a complex and time-consuming process, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on Fluvirucin A1. One of the areas of interest is the development of Fluvirucin A1 as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route for Fluvirucin A1. Another area of interest is the study of the mechanism of action of Fluvirucin A1, which may provide insights into the development of new drugs for cancer and inflammatory diseases. Finally, the synthesis of analogs of Fluvirucin A1 may lead to the development of more potent and selective compounds for therapeutic applications.

Scientific Research Applications

Fluvirucin A1 has been the subject of extensive research in recent years due to its potential therapeutic applications. It has been shown to exhibit anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and Crohn's disease. Furthermore, Fluvirucin A1 has been shown to have anti-viral effects against a range of viruses, including influenza, herpes simplex, and hepatitis B.

properties

CAS RN

137019-37-5

Product Name

Fluvirucin A1

Molecular Formula

C23H44N2O5

Molecular Weight

428.6 g/mol

IUPAC Name

(3R,4S,7R,11S)-4-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-11-ethyl-3,7-dimethyl-azacyclotetradecan-2-one

InChI

InChI=1S/C23H44N2O5/c1-5-17-9-6-8-14(2)11-12-18(15(3)22(28)25-13-7-10-17)30-23-21(27)19(24)20(26)16(4)29-23/h14-21,23,26-27H,5-13,24H2,1-4H3,(H,25,28)/t14-,15-,16+,17+,18+,19-,20-,21-,23+/m1/s1

InChI Key

ZRJBXPCQRSLIKK-BDPAYSQHSA-N

Isomeric SMILES

CC[C@H]1CCC[C@H](CC[C@@H]([C@H](C(=O)NCCC1)C)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)C

SMILES

CCC1CCCC(CCC(C(C(=O)NCCC1)C)OC2C(C(C(C(O2)C)O)N)O)C

Canonical SMILES

CCC1CCCC(CCC(C(C(=O)NCCC1)C)OC2C(C(C(C(O2)C)O)N)O)C

Other CAS RN

137019-37-5

synonyms

3-((3-amino-3,6-dideoxy-alpha-L-talopyranosyl)oxy)-2,6-dimethyl-10-ethyl-13-tridecanelactam
fluvirucin A1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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